molecular formula C10H13F3N4 B15221579 (5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

Cat. No.: B15221579
M. Wt: 246.23 g/mol
InChI Key: LKTXIWJOFJHQKB-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine is a complex organic compound with a unique structure that includes a trifluoromethyl group and a triazolo-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-naphthyridine core and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the triazolo-naphthyridine core can interact with various biological pathways. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine is unique due to its combination of a trifluoromethyl group and a triazolo-naphthyridine core. This structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C10H13F3N4

Molecular Weight

246.23 g/mol

IUPAC Name

(5aR,9aS)-1-(trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)9-16-15-8-2-1-6-5-14-4-3-7(6)17(8)9/h6-7,14H,1-5H2/t6-,7+/m1/s1

InChI Key

LKTXIWJOFJHQKB-RQJHMYQMSA-N

Isomeric SMILES

C1CC2=NN=C(N2[C@@H]3[C@H]1CNCC3)C(F)(F)F

Canonical SMILES

C1CC2=NN=C(N2C3C1CNCC3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.